4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Overview
Description
4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolo[1,2-d][1,2,4]triazine and is known for its unique chemical properties, which make it an attractive candidate for use in various research studies.
Mechanism Of Action
The mechanism of action of 4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is not fully understood. However, it is believed to interact with DNA and cause structural changes that can be detected through fluorescence.
Biochemical And Physiological Effects
Studies have shown that 4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one can induce DNA damage in cells. This compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for use in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one in lab experiments is its fluorescent properties, which make it a useful tool for detecting DNA damage. However, one limitation is that the compound can be toxic to cells at high concentrations, which can affect the accuracy of experimental results.
Future Directions
There are several potential future directions for research on 4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one. One area of interest is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of its potential as a photosensitizer in photodynamic therapy for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of DNA damage. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer.
properties
IUPAC Name |
4-methyl-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-8-9-7(11)6-3-2-4-10(5)6/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFOJSPOYXYXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC=CN12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503422 | |
Record name | 4-Methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one | |
CAS RN |
50269-87-9 | |
Record name | 4-Methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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